

Application Notes and Protocols for Ac-VDVAD-CHO in Caspase Activity Assays

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Compound of Interest

Compound Name: Ac-VDVAD-CHO

Cat. No.: B069773

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing the caspase inhibitor, **Ac-VDVAD-CHO**, in caspase activity assays. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the roles of caspases, particularly caspase-2, in apoptosis and other cellular processes.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and also play roles in inflammation and cell differentiation.^[1] They are categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).^[1] **Ac-VDVAD-CHO** is a synthetic, cell-permeable pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspases, with a recognized preference for caspase-2.^{[1][2]} Its sequence is based on the preferred cleavage site of caspase-2.^[3] The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase.^[1] Due to its specificity, **Ac-VDVAD-CHO** is a valuable tool for elucidating the specific roles of caspase-2 in cellular signaling pathways and for screening potential therapeutic agents that modulate caspase activity.

Mechanism of Action and Specificity

Ac-VDVAD-CHO inhibits caspase activity by mimicking the natural substrate and binding to the active site. The aldehyde warhead reacts with the catalytic cysteine to form a stable, yet reversible, thiohemiacetal adduct. While it is a potent inhibitor of caspase-2, it also exhibits inhibitory activity against other caspases, most notably caspase-3.^[1] Therefore, when designing experiments, it is crucial to consider the potential for off-target inhibition.

Quantitative Data: Inhibitor Specificity

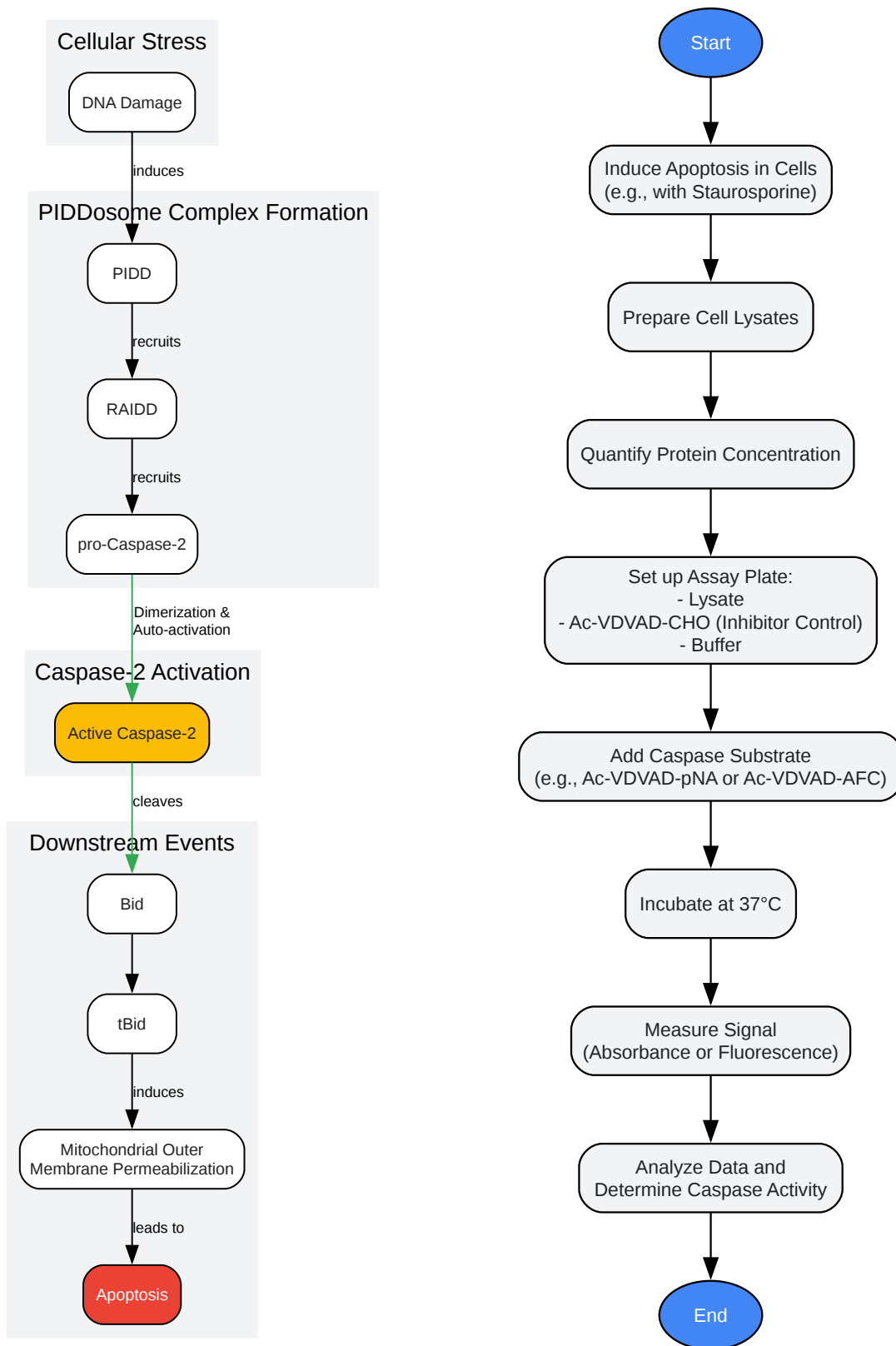
The following table summarizes the inhibitory potency of **Ac-VDVAD-CHO** against various caspases, as indicated by IC50 or Ki values from published research.

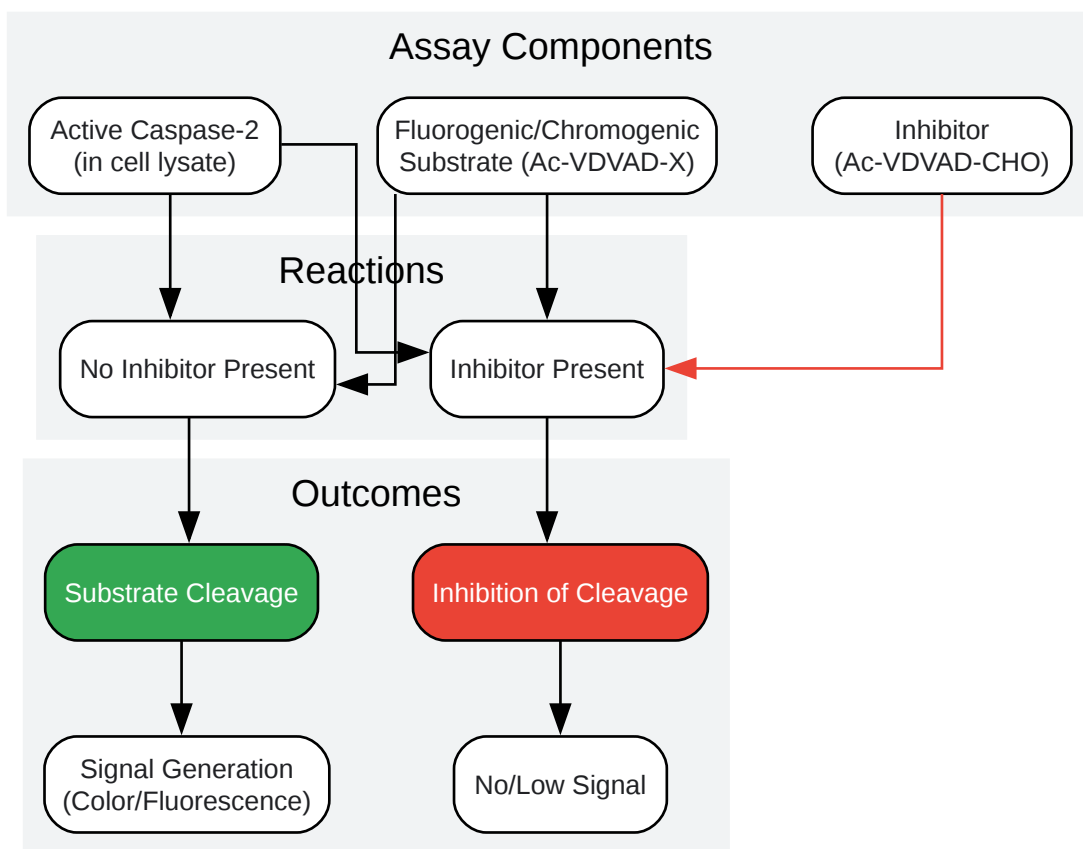
Caspase	Inhibitor	IC50 / Ki	Notes
Caspase-2	Ac-VDVAD-CHO	Weakly inhibited (Ki = 1.7 μ M for Ac-DEVD-CHO)	While designed for caspase-2, some sources indicate weaker inhibition compared to its effect on caspase-3. ^[4] A modified substrate, Ac-VDTTD-AFC, shows greater selectivity for caspase-2. ^[2]
Caspase-3	Ac-VDVAD-CHO	Potent inhibitor	Binds to Caspase-3 nearly identically to Caspase-2. ^[1]
Caspase-3	Ac-DEVD-CHO	Ki = 230 pM	For comparison, a well-known caspase-3 inhibitor. ^{[4][5]}
Caspase-7	Ac-DEVD-CHO	Ki = 1.6 nM	For comparison. ^[6]

Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and purity of the enzyme and inhibitor. The data presented here is for comparative purposes.

Signaling Pathway of Caspase-2 Activation

Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, including DNA damage.[7] One well-characterized mechanism of activation involves the formation of a large protein complex called the PIDDosome.[8] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.[3][8] Activated caspase-2 can then cleave downstream substrates, such as the pro-apoptotic Bcl-2 family member Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of executioner caspases.[8]





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